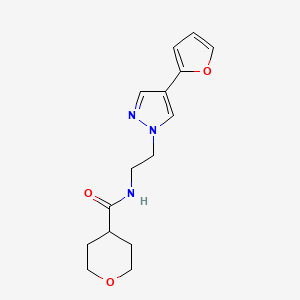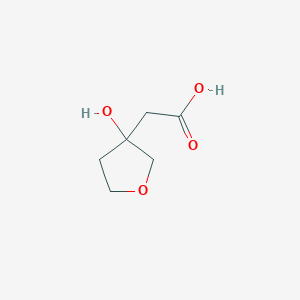![molecular formula C13H19BrN2O B2376410 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine CAS No. 401502-08-7](/img/structure/B2376410.png)
1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(4-Bromophenoxy)ethyl)-4-methylpiperazine (1-BEMP) is a chemical compound with a wide range of applications in scientific research. It is a derivative of piperazine, a heterocyclic aromatic compound with a nitrogen atom in its ring structure. 1-BEMP is used for a variety of purposes in laboratory experiments, and is known for its stability and low toxicity.
Scientific Research Applications
Catechol Oxidase Models
Research has been conducted on dicopper(II) complexes of ligands including 4-bromo-2-(4-methylpiperazin-1-ylmethyl)-6-[{2-(1-piperidyl)ethyl}aminomethyl]phenol (HL1), to model the active site of type 3 copper proteins. These complexes, featuring a bromophenol-based ligand, demonstrate the influence of a thioether group close to the metal site on catecholase activity and speciation in solution, as studied through UV/Vis spectroscopy, ESI-MS experiments, and DFT calculations (Merkel et al., 2005).
Spectral, Electrochemical, and Magnetic Properties
Phenoxo-bridged dicopper(II) complexes derived from unsymmetrical binucleating ligands like 4-bromo-2-[(4-methylpiperazin-1-yl)methyl]-6-[N-(3,5-dimethyl-2-hydroxy-benzyl)-N-methylaminomethyl]phenol have been synthesized. These complexes' spectral, electrochemical, and magnetic behaviors offer insights into the influence of substituents on their properties, aiding in understanding the effects of steric and electronic factors (Amudha et al., 1999).
Antimicrobial and Antifungal Activities
Certain unsymmetrical end-off, aminomethylated N-methylpiperazine, and aminomethylated diethanolamine binucleating ligands (e.g., 2-[bis(2-hydroxyethyl)aminomethyl]-6-[(4-methylpiperazin-1-yl)methyl]-4-methylphenol) and their metal complexes have shown significant growth inhibitory activity against pathogenic bacteria and fungi. These studies are crucial in exploring potential antimicrobial and antifungal agents (Shanmuga Bharathi et al., 2009).
Phosphodiesterase Activity
An asymmetric phenol-based dinucleating ligand, 2-{[(2-piperidylmethyl)amino]methyl}-4-bromo-6-[(1-methylhomopiperazine-4-yl)methyl]phenol, and its dinuclear nickel(II) complexes have been synthesized. These complexes exhibit phosphodiesterase activity, which is significant for understanding the catalytic mechanisms of metallohydrolases and for designing enzyme mimetics (Ren et al., 2011).
Cancer Research
The compound 4-Methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208) has been studied for its anticancer activity. Its major metabolites in rat bile were analyzed using high-performance liquid chromatography/tandem mass spectrometry, contributing to the understanding of its metabolic pathways and potential efficacy in cancer treatment (Jiang et al., 2007).
properties
IUPAC Name |
1-[2-(4-bromophenoxy)ethyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O/c1-15-6-8-16(9-7-15)10-11-17-13-4-2-12(14)3-5-13/h2-5H,6-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXUBFSHPMDJRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorobenzo[d]thiazol-7-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2376329.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,6-difluorobenzamide](/img/structure/B2376332.png)
![Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-phenacylsulfanylquinazoline-7-carboxylate](/img/structure/B2376333.png)
![2-[1-[(2-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2376337.png)


![(E)-4-chloro-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2376342.png)
![(3,4-Dichlorophenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2376343.png)



![6-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2376349.png)